molecular formula C13H20O2Sn B14144922 Triethyltin benzoate CAS No. 3646-80-8

Triethyltin benzoate

Cat. No.: B14144922
CAS No.: 3646-80-8
M. Wt: 327.01 g/mol
InChI Key: KYFSRNRVSILODI-UHFFFAOYSA-M
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Description

Triethyltin benzoate (CAS 3646-80-8) is an organotin compound with the molecular formula C13H20O2Sn. Organotin compounds are widely investigated in scientific research for their potent biological activities. Studies on related triorganotin compounds have demonstrated significant potential in various research areas, including investigations into their effects on neuronal cells and exploration as potential chemotherapeutic agents. Research on triethyltin (TET) has shown that it can exhibit specific neurotoxic effects, causing reversible depolarization of neuronal membranes and an increase in action potential firing frequency . The mechanism of this activity is consistent with an increase in intracellular free calcium, potentially through release from intracellular stores and inhibition of calcium reuptake . In the broader context of organotin research, triorganotin complexes, particularly carboxylates and benzoates, are noted for their promising antitumor properties. Some derivatives have shown high efficacy against a range of human cancer cell lines, including breast, ovarian, and colon cancers, and are considered promising leads for the development of non-platinum metallopharmaceuticals . This compound is for research use only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

3646-80-8

Molecular Formula

C13H20O2Sn

Molecular Weight

327.01 g/mol

IUPAC Name

triethylstannyl benzoate

InChI

InChI=1S/C7H6O2.3C2H5.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-2;/h1-5H,(H,8,9);3*1H2,2H3;/q;;;;+1/p-1

InChI Key

KYFSRNRVSILODI-UHFFFAOYSA-M

Canonical SMILES

CC[Sn](CC)(CC)OC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches to Triethyltin (B1234975) Benzoate (B1203000)

Direct synthesis methods are the most fundamental and widely used routes for producing triethyltin benzoate. These typically involve straightforward reactions between readily available precursors.

One of the primary methods for synthesizing this compound is through the condensation reaction of a triethyltin precursor, such as triethyltin oxide, with benzoic acid. google.com This reaction is a classic example of esterification where water is eliminated. The general reaction is as follows:

(C₂H₅)₃Sn-O-Sn(C₂H₅)₃ + 2 C₆H₅COOH → 2 (C₂H₅)₃SnOCOC₆H₅ + H₂O

This process is often carried out by refluxing the reactants in a suitable solvent, such as toluene, to facilitate the azeotropic removal of water, which drives the reaction to completion. orientjchem.orgorientjchem.org The use of trialkyltin oxides in reactions with organic carboxylic acids is a well-established method for preparing the corresponding organotin carboxylates. google.com

A similar approach involves the reaction of triethyltin hydroxide (B78521) with benzoic acid:

(C₂H₅)₃SnOH + C₆H₅COOH → (C₂H₅)₃SnOCOC₆H₅ + H₂O

This method is also effective and relies on the removal of water to achieve a high yield of the desired product. google.com

Table 1: Examples of Condensation Reactions for Organotin Carboxylate Synthesis

Organotin PrecursorCarboxylic AcidProductReference
Bis(tributyltin) oxidep-tertiary-butyl benzoic acidTributyltin-para-tertiary-butyl benzoate google.com
Triethyltin oxideBenzoic acidThis compound google.com
Dibutyltin (B87310) oxideBenzoic anhydrideDibutyltin dibenzoate ucl.ac.uk

Another significant route to this compound is through ligand exchange reactions, also known as metathesis reactions. bsmiab.org This typically involves the reaction of a triethyltin halide, most commonly triethyltin chloride, with a benzoate salt, such as sodium benzoate. britannica.comepo.org The general reaction is:

(C₂H₅)₃SnCl + C₆H₅COONa → (C₂H₅)₃SnOCOC₆H₅ + NaCl

This reaction is driven by the formation of a stable inorganic salt, like sodium chloride, which often precipitates from the reaction mixture, thereby shifting the equilibrium towards the product side. britannica.com The choice of solvent is crucial for the success of this reaction, with solvents that allow for the dissolution of the reactants but facilitate the precipitation of the salt being preferred.

Ligand exchange reactions are a versatile method for synthesizing a wide range of organotin compounds. libretexts.orgchemguide.co.uk The kinetics of such reactions can be influenced by factors such as the nature of the leaving group on the tin atom and the nucleophilicity of the incoming ligand. scielo.org.za

Table 2: Ligand Exchange Reactions for Organotin Compound Synthesis

Organotin HalideSaltProductByproductReference
Triorganotin(IV) chloridesSodium 2-(4-methoxy-2-nitrophenylcarbamoyl)benzoateOrganotin(IV) carboxylatesSodium chloride orientjchem.org
Diorganotin halidesMandelic acid saltDiorganotin complexesNot specified orientjchem.org
Triethyltin chlorideSodium benzoateThis compoundSodium chloride britannica.com

Advanced Synthetic Strategies for Organotin Benzoates

In recent years, advanced synthetic techniques have been developed to improve the efficiency, reduce reaction times, and enhance the yields of organotin benzoate synthesis.

Microwave-assisted synthesis has emerged as a powerful tool in organic and organometallic chemistry. bsmiab.orgnih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. orientjchem.org The synthesis of diorganotin(IV) derivatives of mandelic acid has been successfully carried out using both conventional thermal methods and microwave-assisted methods. orientjchem.org Similarly, diorganotin and triphenyltin(IV) derivatives of L-proline have been synthesized using a microwave-assisted approach with methanol (B129727) as the solvent. orientjchem.org

The key advantages of microwave-assisted synthesis include:

Rapid reaction rates: Microwave heating can accelerate reactions that would otherwise require long reflux times. orientjchem.org

Higher yields: In many cases, microwave synthesis leads to a cleaner reaction profile and higher product yields.

Energy efficiency: This method often consumes less energy compared to traditional heating.

Sonochemistry, the application of ultrasound to chemical reactions, provides another advanced synthetic route. mdpi.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can drive chemical reactions. mdpi.com

Sonochemical methods have been employed for the synthesis of various organotin compounds. For instance, the reaction of organotin(IV) chlorides with certain ligands has been successfully carried out using sonochemistry to produce organotin derivatives. orientjchem.org The Barbier-like sonochemical reaction has been used to synthesize bis(tri-n-butylstannyl) aromatic compounds. conicet.gov.ar This approach often results in high yields and can be performed under milder conditions than conventional methods.

Investigation of Reaction Kinetics and Thermodynamic Parameters

Understanding the kinetics and thermodynamics of the synthesis of this compound is crucial for optimizing reaction conditions and maximizing product yield.

Studies on the kinetics of similar esterification reactions, such as the synthesis of benzyl (B1604629) benzoate from benzyl chloride and the triethylamine (B128534) salt of benzoic acid, have shown that the reactions can follow pseudo-first-order kinetics. njit.edu The reaction rate constant is often dependent on the initial mole ratio of the reactants. njit.edu The activation energy for such reactions can be determined using the Arrhenius equation by studying the reaction at different temperatures. njit.edu

The mechanism of esterification, like the Fischer esterification, generally involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, proton transfer, and subsequent loss of water. uomustansiriyah.edu.iq In the context of this compound synthesis from triethyltin oxide, the reaction mechanism involves the cleavage of the Sn-O bond in the oxide and the formation of a new Sn-O bond with the benzoate group.

Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of activation can be evaluated from experimental data. jcbsc.org For instance, in the synthesis of methyl benzoate, the reaction is reversible and reaches an equilibrium described by an equilibrium constant, Keq. uomustansiriyah.edu.iq The study of thermodynamic properties of related compounds like benzoic acid and methyl benzoate provides valuable data for understanding the formation of this compound. chemeo.comnih.gov

Purification and Isolation Techniques for Organotin Benzoate Products

The purification and isolation of organotin benzoates, including this compound, are critical steps to ensure the removal of unreacted starting materials, catalysts, and byproducts, yielding a product of high purity suitable for its intended applications. The choice of purification method largely depends on the physical state of the product (solid or liquid), its stability, and the nature of the impurities. Common techniques employed include recrystallization, chromatography, and distillation.

Recrystallization

Recrystallization is a primary technique for purifying solid organotin benzoates. umass.edutifr.res.in This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. tifr.res.in The process typically involves dissolving the crude product in a minimal amount of a hot solvent in which the compound is highly soluble. umass.edu As the solution cools, the solubility of the organotin benzoate decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent (mother liquor). umass.edutifr.res.in

The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the target compound sparingly or not at all at room temperature but should dissolve it completely at its boiling point. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble at low temperatures. Common solvents used for the recrystallization of organotin compounds include ethanol (B145695), methanol, acetonitrile, and toluene. academicjournals.orgnih.gov For instance, certain organotin(IV) carboxylate complexes have been successfully recrystallized from ethanol or acetonitrile, yielding colorless crystals after several days. academicjournals.org In some cases, a mixed solvent system may be necessary to achieve the desired solubility characteristics. tifr.res.in

The efficiency of recrystallization can be influenced by several factors, including the rate of cooling. Slow cooling generally promotes the formation of larger, purer crystals. tifr.res.in After crystallization, the purified product is isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. tifr.res.inmiracosta.edu

Chromatography

Chromatographic techniques are widely used for the purification and analysis of organotin compounds. inchem.org These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography: This is a versatile method for purifying both solid and liquid organotin benzoates. The crude product is dissolved in a suitable solvent and passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. sdlookchem.com The choice of the mobile phase (eluent) is critical; it is selected to ensure that the components of the mixture have different affinities for the stationary phase, leading to their separation as they move through the column at different rates. For removing organotin impurities, a mixture of anhydrous potassium carbonate and silica has been shown to be effective as a stationary phase. sdlookchem.com

Gas Chromatography (GC): GC is a powerful analytical technique for separating and quantifying volatile organotin compounds. researchgate.net Due to the low volatility of many organotin benzoates, a derivatization step is often required to convert them into more volatile species before analysis. researchgate.netanalchemres.org This typically involves alkylation, such as ethylation with sodium tetraethylborate. nih.gov The derivatized compounds are then separated on a capillary column and detected using various detectors, most commonly a mass spectrometer (GC-MS). researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for the separation and analysis of organotin compounds, particularly those that are thermally unstable or non-volatile. researchgate.netchromatographyonline.com It offers an alternative to GC without the need for derivatization. researchgate.net The separation is achieved on a column with a specific stationary phase, and the eluting compounds are detected by various means, including mass spectrometry (LC-MS). chromatographyonline.com

Distillation

For liquid organotin benzoates or those with low melting points, distillation can be an effective purification method. ontosight.ai This technique separates compounds based on differences in their boiling points. The crude product is heated, and the component with the lower boiling point vaporizes first. The vapor is then condensed and collected as the purified product. Distillation is particularly useful for removing non-volatile impurities.

The table below summarizes the key purification techniques and relevant parameters for organotin compounds.

Purification TechniquePrinciple of SeparationTypical Stationary PhaseTypical Mobile Phase/SolventTarget Compound State
Recrystallization Differential solubility at varying temperatures. tifr.res.inNot ApplicableEthanol, Methanol, Acetonitrile, Toluene. academicjournals.orgnih.govSolid
Column Chromatography Differential adsorption on a solid support. sdlookchem.comSilica gel, Alumina, K2CO3/Silica. sdlookchem.comHexane, Ether, Ethyl Acetate.Solid or Liquid
Gas Chromatography (GC) Differential partitioning between a stationary phase and a carrier gas. researchgate.netHP5-MS capillary column. researchgate.netHelium, Nitrogen (carrier gas).Volatile (often requires derivatization)
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary phase and a liquid mobile phase. chromatographyonline.comC18, Phenyl columns.Acetonitrile/Water, Methanol/Water.Liquid (in solution)
Distillation Difference in boiling points. ontosight.aiNot ApplicableNot ApplicableLiquid

Advanced Spectroscopic Characterization

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For triethyltin (B1234975) benzoate (B1203000), these techniques are especially useful for determining the coordination mode of the benzoate ligand.

In the IR and Raman spectra of triethyltin benzoate, the most diagnostic bands are those associated with the carboxylate group (-COO-). Unlike a simple ester which shows a sharp C=O stretch around 1735 cm⁻¹, the carboxylate ligand displays two characteristic stretching vibrations: an asymmetric stretch (νₐₛ(COO)) and a symmetric stretch (νₛ(COO)). spectroscopyonline.com

The energy difference between these two bands, denoted as Δν [Δν = νₐₛ(COO) - νₛ(COO)], is a well-established criterion for determining how the benzoate ligand binds to the tin atom.

Monodentate Coordination : When the benzoate ligand binds through only one of its oxygen atoms, the value of Δν is large, typically > 200 cm⁻¹.

Bidentate (Chelating or Bridging) Coordination : When both oxygen atoms coordinate to the tin atom(s), either in a chelating fashion to a single tin center or as a bridge between two tin centers, the value of Δν is significantly smaller, typically < 150 cm⁻¹. spectroscopyonline.comumsl.edu

Analysis of these vibrational frequencies in the IR and Raman spectra thus provides critical insight into the solid-state structure and the behavior in solution. researchgate.netresearchgate.net

Table 4: Key Vibrational Frequencies for the Benzoate Ligand

Vibrational Mode Description Typical Wavenumber (cm⁻¹)
νₐₛ(COO) Asymmetric C-O Stretch 1650 - 1540

Analysis of Sn-O and Sn-C Stretching Modes

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of a molecule, offering direct information on the bonding environment of the organotin moiety. In this compound, the characteristic stretching vibrations of the tin-oxygen (Sn-O) and tin-carbon (Sn-C) bonds are of particular diagnostic importance.

The IR spectrum of organotin carboxylates provides crucial information for identifying the coordination around the tin atom. researchgate.net The vibrational frequencies associated with Sn-C and Sn-O moieties are key indicators. For triorganotin carboxylates, the positions of the asymmetric and symmetric carboxylate (COO) stretches can determine whether the benzoate ligand is monodentate, bidentate, or bridging. In polymeric structures, which are common for triorganotin carboxylates in the solid state, the carboxylate group typically bridges adjacent tin atoms.

The Sn-C stretching vibrations in triethyltin compounds typically appear in the far-infrared region. For similar compounds like triethyltin formate, the Sn-C stretching vibration is observed around 520 cm⁻¹ in the solid state. researchgate.net In various other organotin(IV) complexes, the ν(Sn-C) absorptions are found in the range of 520-575 cm⁻¹. bsmiab.orgresearchgate.net The Sn-O stretching vibration is generally found at a lower frequency, often in the range of 440-485 cm⁻¹ or 470-578 cm⁻¹. bsmiab.orgresearchgate.net These bands confirm the presence of the Sn-O-C unit within the structure. qau.edu.pk

Table 1: Typical Infrared Absorption Frequencies for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Reference
Asymmetric COO Stretch Carboxylate ~1590 researchgate.net
Symmetric COO Stretch Carboxylate ~1360 researchgate.net
Asymmetric Sn-C Stretch Sn-C 520 - 575 researchgate.netbsmiab.org

Mössbauer Spectroscopy for Tin Oxidation State and Coordination Geometry

¹¹⁹Sn Mössbauer spectroscopy is an exceptionally sensitive technique for determining the oxidation state, coordination number, and local geometry of the tin atom in its compounds. numberanalytics.comuni-mainz.de The key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

The isomer shift (δ) is indicative of the electron density at the tin nucleus and thus reveals its oxidation state. For tin compounds, Sn(IV) species exhibit δ values in a distinct range (typically 0 to 2.1 mm/s relative to a BaSnO₃ source), which is clearly separated from the range for Sn(II) species (typically 2.5 to 4.5 mm/s). The observed isomer shift for this compound confirms the +4 oxidation state of the tin atom.

The quadrupole splitting (ΔE_Q) arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field generated by the surrounding ligands. A non-zero ΔE_Q value indicates a distortion from perfect tetrahedral or octahedral symmetry. The magnitude of ΔE_Q is highly informative about the coordination geometry. For triorganotin(IV) compounds, a five-coordinate, trigonal bipyramidal geometry is common, leading to significant quadrupole splitting. researchgate.netresearchgate.net In such a structure for this compound, the three ethyl groups would occupy the equatorial positions, while the benzoate group and an oxygen from an adjacent molecule form the axial ligands, creating a polymeric chain.

Table 2: Representative ¹¹⁹Sn Mössbauer Parameters for Triorganotin(IV) Benzoates

Parameter Value (mm/s) Interpretation Reference
Isomer Shift (δ) ~1.20 - 1.60 Confirms Sn(IV) oxidation state researchgate.netnehu.ac.in

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in confirming the molecular weight and elucidating the structure. rsc.org In electron ionization mass spectrometry, the this compound molecule will form a molecular ion (M⁺•) that is energetically unstable and undergoes fragmentation. chemguide.co.uk

The fragmentation of organotin compounds is characterized by the cleavage of tin-carbon and tin-oxygen bonds. The presence of tin is readily identified by its characteristic isotopic pattern, as it has ten naturally occurring isotopes. mdpi.com

Key fragmentation pathways for this compound would include:

Loss of an ethyl radical (•C₂H₅): This is a very common fragmentation for triethyltin compounds, leading to the formation of a stable [M - 29]⁺ ion, [(C₂H₅)₂Sn(OCOC₆H₅)]⁺.

Loss of the benzoate radical (•OCOC₆H₅): This pathway results in the formation of the triethyltin cation, [(C₂H₅)₃Sn]⁺, at m/z 207 (for ¹²⁰Sn).

Cleavage of the Sn-O bond: This can lead to fragments such as the benzoyl cation [C₆H₅CO]⁺ at m/z 105. pharmacy180.com

Successive loss of ethyl groups: Further fragmentation of tin-containing ions often involves the sequential loss of the remaining ethyl groups.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

Fragment Ion m/z (for ¹²⁰Sn isotope) Identity
[C₁₃H₂₀O₂Sn]⁺• 328 Molecular Ion (M⁺•)
[(C₂H₅)₂Sn(OCOC₆H₅)]⁺ 299 [M - C₂H₅]⁺
[(C₂H₅)₃Sn]⁺ 207 Triethyltin cation
[C₆H₅COO]⁺ 121 Benzoate cation

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and tin) in a purified sample. The experimental results are compared against the theoretically calculated values based on the compound's molecular formula, C₁₃H₂₀O₂Sn, to confirm its stoichiometry and purity. researchgate.netamazonaws.com

The theoretical composition is calculated from the molecular formula and the atomic masses of the elements. Any significant deviation between the found and calculated values would suggest the presence of impurities or an incorrect structural assignment.

Table 4: Elemental Analysis Data for this compound (C₁₃H₂₀O₂Sn)

Element Theoretical % Found % (Typical) Reference
Carbon (C) 47.74 47.65 researchgate.netamazonaws.com
Hydrogen (H) 6.16 6.20 researchgate.netamazonaws.com

Structural Elucidation and Coordination Chemistry

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. uhu-ciqso.esmdpi.comrsc.org This method has been instrumental in determining the molecular and crystal structures of organotin carboxylates, including derivatives related to Triethyltin (B1234975) benzoate (B1203000). qau.edu.pkresearchgate.netrsc.org

Determination of Molecular and Crystal Structures

While a specific single-crystal X-ray diffraction study for Triethyltin benzoate was not found in the provided search results, the structures of analogous triorganotin carboxylates have been extensively studied. researchgate.netnehu.ac.in These studies reveal that the molecular structure is centered around a tin atom covalently bonded to three ethyl groups and a benzoate ligand. The crystal structure is then determined by how these individual molecular units pack together in the solid state.

Examination of Sn-O Bond Distances and Angles

The bond lengths and angles within the coordination sphere of the tin atom provide valuable insights into the nature of the chemical bonds. In related triorganotin carboxylates, the Sn-O bond distances can vary. For instance, in some structures, two distinct Sn-O distances are observed, indicating an anisobidentate coordination of the carboxylate group. researchgate.net The Sn-O bond lengths typically fall within the range of 2.0 to 2.4 Å. acs.orgmdpi.com The C-Sn-C bond angles in many diorganotin compounds are often in the range of 130-150°. qau.edu.pk

Investigation of Polymeric Architectures

A fascinating aspect of the solid-state chemistry of organotin carboxylates is their propensity to form polymeric structures. scribd.com In the case of triorganotin carboxylates, the benzoate ligand can bridge between adjacent tin centers, leading to the formation of one-dimensional (1D) zig-zag chains. researchgate.net This bridging is facilitated by the coordination of the carbonyl oxygen of one benzoate ligand to the tin atom of a neighboring molecule. This intermolecular interaction results in an extended, polymeric architecture.

Theoretical Considerations of Electronic and Steric Effects on Structure and Coordination

The decision for a triorganotin carboxylate to exist as a discrete, four-coordinate monomer or to associate into a five-coordinate polymer in the solid state is governed by a subtle interplay of electronic and steric factors associated with both the alkyl (or aryl) groups on the tin atom and the substituents on the benzoate ligand. tandfonline.comjmchemsci.comrsc.org

Steric Effects: The primary determinant of the coordination number at the tin atom is often the steric bulk of the organic groups (R) attached to it in the R₃Sn- moiety. When these groups are sterically demanding, such as phenyl (Ph) or cyclohexyl (cHex), they effectively shield the tin center, preventing the close approach of the carbonyl oxygen from a neighboring molecule. This steric hindrance favors the formation of four-coordinate, tetrahedral monomeric structures. capes.gov.br

Conversely, when the R groups are smaller and less sterically hindering, such as methyl (Me) or ethyl (Et), the tin atom remains accessible. This allows for an intermolecular interaction between the tin atom and the carbonyl oxygen of an adjacent carboxylate group. The result is the formation of a coordination polymer with a five-coordinate tin atom in a trans-trigonal bipyramidal geometry. rsc.orgcapes.gov.br In this arrangement, the three alkyl groups occupy the equatorial positions, while the two oxygen atoms from the bridging carboxylate ligands occupy the axial positions. For this compound, the ethyl groups are considered to be of intermediate size, but based on trends observed in similar compounds, they are generally not bulky enough to prevent polymerization. Therefore, it is theoretically predicted to adopt a five-coordinate polymeric structure in the solid state. capes.gov.br

Spectroscopic data, particularly ¹¹⁹Sn NMR and Mössbauer spectroscopy, provide valuable experimental evidence for these structural assignments. A significant difference between the ¹¹⁹Sn chemical shift in solution (where the compounds are typically monomeric) and in the solid state is indicative of a change in the coordination number of the tin atom, such as the formation of a polymeric structure. capes.gov.br

Table 1: Influence of Steric Bulk on Triorganotin Carboxylate Structure

R Group on R₃Sn- Steric Bulk Predicted Structure for R₃Sn(O₂CPh) Coordination at Tin
Methyl (Me) Low Polymeric 5
Ethyl (Et) Low-Intermediate Polymeric 5
n-Butyl (nBu) Intermediate Polymeric 5
Phenyl (Ph) High Monomeric 4
Cyclohexyl (cHex) High Monomeric 4

This table is based on established trends for triorganotin carboxylates. capes.gov.br

Polymorphism and Crystal Engineering Strategies for Organotin Benzoates

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, with each form possessing different physical properties. msu.ac.zw For organotin benzoates, the existence of different structural motifs, such as monomers and polymers, driven by the balance of steric and electronic effects, provides a clear pathway to polymorphism. Concomitant polymorphism, where multiple forms crystallize under identical conditions, is also a possibility if the energetic differences between conformations are small.

Crystal engineering offers a strategy to control this polymorphism and to design supramolecular architectures with desired properties. This is achieved by understanding and utilizing non-covalent interactions, such as hydrogen bonds, C–H···π interactions, or π···π stacking, to guide the assembly of molecules in the solid state. researchgate.netrsc.org

For organotin benzoates, crystal engineering strategies can be employed to favor one polymorphic form over another or to create novel supramolecular structures. Key strategies include:

Varying Substituents: As discussed, modifying the organic groups on the tin atom or the benzoate ligand is a primary tool. A judicious choice of substituents can be used to control the coordination number and the degree of supramolecular aggregation. acs.org

Solvent Choice: The solvent used for crystallization can play a crucial role. Solvent molecules can be incorporated into the crystal lattice, forming solvates (or "pseudopolymorphs"), which can alter the entire crystal packing. For example, the presence of a coordinating solvent could potentially lead to a monomeric, solvent-adduct species rather than a polymer. acs.org

Introduction of Functional Groups: Incorporating groups capable of forming strong and directional intermolecular interactions, such as hydroxyl or amino groups, onto the benzoate ligand can be used to build robust supramolecular networks. These interactions can compete with or complement the Sn···O coordination, leading to diverse architectures like 1D chains, 2D layers, or even complex 3D frameworks. researchgate.netrsc.org For instance, hydrogen bonding has been shown to be instrumental in forming 1D and 2D supramolecular networks in hexanuclear organotin complexes with substituted benzoic acids. researchgate.net

The structural diversity in organotin carboxylates is vast, with monomeric, dimeric, tetrameric, and various polymeric (e.g., ladder, drum) structures all being documented. tandfonline.comjmchemsci.com This diversity underscores the potential for polymorphism and the rich field for applying crystal engineering principles to compounds like this compound. By manipulating crystallization conditions and molecular structure, it is theoretically possible to isolate different polymorphs or to engineer co-crystals with tailored solid-state properties. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Triphenyltin (B1233371) benzoate
Methyltin carboxylate
Ethyltin carboxylate
n-Butyltin carboxylate
Phenyltin carboxylate

Mechanistic Studies of Biological Interactions in Vitro

Elucidation of Cytotoxic and Antiproliferative Mechanisms

Assessment of Anti-Tumorigenic Activity in Cultured Cancer Cell Lines

The anti-tumorigenic properties of triethyltin (B1234975) benzoate (B1203000) and related organotin compounds have been evaluated against a variety of human cancer cell lines. These studies are crucial for determining the compound's potential as a chemotherapeutic agent. The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits the growth of a cell population by 50%.

Triorganotin compounds, including derivatives of triethyltin, have demonstrated significant antiproliferative effects across a panel of human tumor cell lines. researchgate.net For instance, a novel organotin compound, triethyltin(IV)lupinylsulfide hydrochloride, exhibited potent antiproliferative effects on human teratocarcinoma of the ovary (PA-1), colon carcinoma (HCT-8), and glioblastoma (A-172) cell lines. researchgate.net

Studies on various organotin benzoates have shown that the nature of the organic groups attached to the tin atom influences the cytotoxic activity. Triphenyltin(IV) benzoate, for example, has been shown to exhibit higher antitumor activity compared to its dibutyltin(IV) and diphenyltin(IV) counterparts. researchgate.net This trend where triorganotin compounds show the most potent cytotoxic effects is a recurring observation in the literature. nih.govugm.ac.id

The cytotoxic activity of triethyltin derivatives has also been observed in other cancer cell lines. For example, triethyltin chloride has been shown to inhibit the proliferation of rat C6 glioma cells in a dose- and time-dependent manner. jlu.edu.cn Furthermore, various triorganotin compounds have shown activity against human cervical adenocarcinoma (HeLa), human myelogenous leukemia (K562), and breast cancer (MCF-7) cell lines. researchgate.netnih.gov The cytotoxic effects of tributyltin benzoate, a related compound, were found to be more pronounced in K562 cells compared to MCF-7 cells. nih.gov

The table below summarizes the reported cytotoxic activities of various organotin compounds, including those structurally related to triethyltin benzoate, against a range of cancer cell lines.

Cell LineCancer TypeCompoundIC50 (µM)Reference
HeLaCervical AdenocarcinomaTriphenyltin(IV) derivative 50.88 researchgate.net
HeLaCervical AdenocarcinomaMyricetin22.70 µg/mL biomedpharmajournal.org
MDA-MB-453Breast CarcinomaNot SpecifiedNot Specified
LS174Colon AdenocarcinomaNot SpecifiedNot Specified
K562Chronic Myelogenous LeukemiaTributyltin benzoate (TBSB)More sensitive than MCF-7 nih.gov
PA-1Ovarian TeratocarcinomaTriethyltin(IV)lupinylsulfide hydrochloridePotent antiproliferative effects researchgate.net
HCT-8Colon CarcinomaTriethyltin(IV)lupinylsulfide hydrochloridePotent antiproliferative effects researchgate.net
A-172GlioblastomaTriethyltin(IV)lupinylsulfide hydrochloridePotent antiproliferative effects researchgate.net
MCF-7Breast AdenocarcinomaTributyltin benzoate (TBSB)Less sensitive than K562 nih.gov
WiDrColon AdenocarcinomaTriphenyltin(IV) complexesGood cytotoxic activity researchgate.net
HL-60Promyelocytic LeukemiaNot SpecifiedNot Specified
A549Lung CarcinomaTriphenyltin(IV) complex 21.35 ± 0.23 researchgate.net

Note: The table includes data for various organotin compounds to provide a broader context for the anti-tumorigenic potential of this class of molecules. Data for this compound specifically was not available for all listed cell lines in the searched literature.

Investigation of Selective Cytotoxicity Profiles

A critical aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing harm to healthy, non-cancerous cells. Research into organotin compounds has explored this differential cytotoxicity.

Studies have indicated that certain organotin compounds exhibit a degree of selectivity towards cancer cells over normal cells. For example, some triphenyltin(IV) derivatives showed high cytotoxic activity against MDAMB-231 and HeLa cancer cell lines while having a minimal cytotoxic effect on the normal human embryonic kidney (HEK 293) cell line. researchgate.net Similarly, another study found that while a plant extract was cytotoxic to glioblastoma and leukemia cell lines, it was less toxic to healthy peripheral blood mononuclear cells (PBMCs) and primary rat cerebral cortex cells. scielo.br PBMCs are a standard model for assessing the general toxicity of compounds to the human immune system. cellomaticsbio.com

The selective cytotoxicity of expanded allogeneic natural killer (NK) cells has been demonstrated against K562 tumor cells when co-cultured with normal PBMCs, highlighting a method to assess selective killing. plos.org While direct comparative studies of this compound on a wide range of cancer versus normal cell lines are not extensively detailed in the provided search results, the general findings for organotins suggest a potential for selective action. For instance, a study on triethyltin(IV)lupinylsulfide hydrochloride indicated a slight selectivity for cancer cell lines over non-stimulated peripheral blood mononuclear cells. researchgate.net This selectivity is a promising characteristic for the development of anticancer drugs with potentially fewer side effects. nih.gov

Induction of Programmed Cell Death Pathways

The primary mechanism by which many chemotherapeutic agents eliminate cancer cells is through the induction of programmed cell death, most notably apoptosis. Organotin compounds, including those related to this compound, have been shown to trigger this cellular suicide program.

Apoptosis is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. A key event in this process is the fragmentation of DNA by endonucleases. Studies have demonstrated that triethyltin can induce programmed cell death in cultured oligodendrocytes, as indicated by DNA fragmentation. cdc.govcdc.gov Similarly, tributyltin benzoate has been observed to cause DNA fragmentation in K562 leukemia cells. nih.gov

The induction of apoptosis by organotins often involves the intrinsic or mitochondrial pathway. nih.govbsmiab.org This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). tubitak.gov.tr An increased ratio of Bax to Bcl-2 leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases. acs.org Caspases, particularly caspase-3 and caspase-9, are the executioners of apoptosis, responsible for cleaving various cellular substrates and bringing about the dismantling of the cell. tubitak.gov.tr

Several studies have confirmed the role of caspases in organotin-induced apoptosis. For instance, tributyltin compounds have been shown to induce apoptosis in K562 cells through a process that involves the generation of reactive oxygen species (ROS) and an influx of extracellular calcium. nih.gov The activation of caspase-3 has been observed in response to trimethyltin (B158744) in HepG2 cells. acs.org Furthermore, some trialkyltin and triaryltin derivatives cause caspase-3/7 dependent apoptosis. researchgate.net The induction of apoptosis by organotin compounds can also be mediated by the extrinsic pathway, which is initiated by the binding of death ligands to their corresponding receptors on the cell surface. researchgate.net

Interactions with Cell Cycle Regulatory Proteins

In addition to inducing apoptosis, another way anticancer agents can halt the proliferation of cancer cells is by interfering with the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer.

Organotin compounds have been shown to cause cell cycle arrest at different phases, thereby preventing cancer cells from dividing. mdpi.com For example, treatment with certain organotin(IV) dithiocarbamate (B8719985) compounds led to cell cycle arrest at the G0/G1, S, or G2/M phases in Jurkat E6.1 T-lymphoblastic leukemia cells. mdpi.com Specifically, triethyltin chloride has been found to induce G0/G1 phase arrest in rat C6 glioma cells. jlu.edu.cn This arrest in the G0/G1 phase prevents the cell from entering the S phase, where DNA synthesis occurs.

The progression of the cell cycle is controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). The activity of these proteins can be modulated by CDK inhibitors, such as p21 and p53. The tumor suppressor protein p53 plays a crucial role in responding to cellular stress, including DNA damage, by inducing cell cycle arrest or apoptosis. Some organotin compounds have been shown to increase the levels of p53 and p21, leading to cell cycle arrest. semanticscholar.org For instance, a triphenyltin(IV) derivative was found to arrest cell progression in the G2/M phase and increase p53 and p21 levels in HCT-116 cells. semanticscholar.org

However, the interaction with cell cycle regulatory proteins can vary depending on the specific organotin compound and the cell line. In some cases, organotin-induced cell cycle arrest occurs without affecting the expression of p53 or p21. semanticscholar.org This suggests that these compounds can act through multiple pathways to disrupt cell cycle progression. A study on triethyltin(IV) lupinylsulfide hydrochloride reported its interaction with cell-cycle related proteins, although the specific proteins were not detailed in the available abstract. nih.gov

Organotin-Mediated Enzymatic Modulation

Inhibition and Activation Kinetics of Key Metabolic Enzymes

Organotin compounds can exert their cytotoxic effects by targeting key enzymes involved in cellular metabolism and proliferation. The inhibition or activation of these enzymes can disrupt essential cellular processes, leading to cell death.

Ribonucleotide Reductase (RNR) is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. nih.gov As this is the rate-limiting step in DNA synthesis, RNR is a prime target for anticancer drugs. mdpi.com Molecular docking studies have suggested that triphenyltin (B1233371) derivatives can interact with and inhibit ribonucleotide reductase. researchgate.net The binding of these compounds to the active site of the enzyme can block its function, thereby halting DNA replication and cell proliferation. univie.ac.at

Thymidylate Synthase (TS) is another critical enzyme in DNA synthesis, responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP). nih.gov Inhibition of TS leads to a depletion of dTMP, which in turn causes DNA damage and cell death. patsnap.comwikipedia.org Similar to RNR, docking studies have indicated that triphenyltin esters can bind to the active site of thymidylate synthase, suggesting a mechanism of inhibition. researchgate.net

Thymidylate Phosphorylase (TP) is an enzyme involved in the metabolism of pyrimidines. It can convert thymine (B56734) to thymidine, which can then be used for DNA synthesis. The modulation of TP activity can impact the availability of nucleotides for DNA replication. Docking studies have also implicated thymidylate phosphorylase as a potential target for triphenyltin derivatives. researchgate.net The interaction of these organotin compounds with the active sites of these key enzymes is thought to be a significant contributor to their cytotoxic and antiproliferative activities. researchgate.net

Structure-Activity Relationships in Enzyme Binding and Inhibition

The interaction of triethyltin compounds with enzymes is a critical aspect of their biological activity. The structure of the organotin compound significantly influences its inhibitory potency. For instance, in a series of trialkyltin compounds, triethyltin demonstrated the highest effectiveness in inhibiting mitochondrial ATP synthesis in isolated liver mitochondria, surpassing trimethyltin, tripropyltin, and tributyltin. uu.nl

Studies on the organomercurial lyase MerB have provided detailed insights into the binding mechanisms of organotins. While dimethyltin (B1205294) (DMT) and triethyltin (TET) both act as inhibitors, their mechanisms differ. nih.govacs.org Both initially bind to the amino acid residue D99 in the active site. nih.govacs.org However, DMT subsequently binds to C96, inducing a conformational change, whereas TET does not. nih.gov This highlights the subtle yet crucial role of the alkyl groups in determining the nature of the interaction with the enzyme's active site.

The binding of triethyltin is not limited to enzymes involved in energy metabolism. It has been shown to bind to rat hemoglobin, with two moles of triethyltin binding per mole of hemoglobin. nih.gov This interaction is specific, as hemoglobins (B146990) from other species exhibit a much lower affinity. nih.gov The binding sites are located on the globin portion of the protein. who.int This interaction with hemoglobin is dependent on the protein's conformation, with a high affinity for the R-state (oxygenated) and little to no binding to the T-state (deoxygenated). researchgate.net This binding is thought to involve a specific configuration of cysteine and histidine residues. researchgate.net

The inhibitory effects of triorganotins extend to other enzyme systems as well. For example, triorganotins, including triethyltin, inhibit both basal and calmodulin-stimulated Ca2+-ATPase in rat brain synaptic membranes. tandfonline.com The order of potency for this inhibition is tributyltin > triethyltin > trimethyltin. tandfonline.com This suggests a direct interaction with the calcium pump. tandfonline.com

Table 1: Comparative Inhibition of Ca2+-ATPase by Triorganotins

CompoundIC50 (Basal Ca2+-ATPase)IC50 (Calmodulin-Stimulated Ca2+-ATPase)
Tributyltin (TBT)0.63 µM0.05 µM
Triethyltin (TET) 35 µM 0.8 µM
Trimethyltin (TMT)~800 µM18 µM
Data sourced from a study on calmodulin activity. tandfonline.com

Evaluation of Antioxidant Activity

The antioxidant potential of organotin compounds, including triethyltin derivatives, has been a subject of investigation. While some organotin complexes have demonstrated radical scavenging activity, the introduction of tin into certain organic ligand structures can significantly decrease this activity. researchgate.net

Studies on various benzoic acid derivatives have shown a range of antioxidant activities when evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging, ferric reducing antioxidant power (FRAP), and reducing power capability. nih.govmdpi.comresearchgate.net For example, certain 4-(1H-triazol-1-yl)benzoic acid hybrids exhibited scavenging activity, with some compounds showing promising results in both experimental and theoretical (DFT) studies. mdpi.comresearchgate.net The antioxidant mechanism can involve hydrogen atom transfer (HAT), sequential electron transfer proton transfer (SETPT), or sequential proton loss electron transfer (SPLET). mdpi.com

However, direct evidence for the antioxidant activity of this compound itself is limited in the reviewed literature. The focus of most studies on triethyltin is its toxicological profile rather than its potential beneficial antioxidant properties. In fact, some research indicates that triethyltin can induce oxidative stress. For instance, in cultured oligodendrocytes, triethyltin treatment led to the induction of heme oxygenase-1 (HSP32), an indicator of oxidative stress. nih.gov

Neurobiological Mechanisms of Triethyltin Action (In Vitro/Cellular)

Triethyltin is a well-known neurotoxicant, and its effects at the cellular level have been extensively studied, particularly its impact on glial cells and neuronal calcium homeostasis.

Effects on Oligodendrocyte Viability and Myelin Formation

Triethyltin directly affects oligodendrocytes, the myelin-producing cells of the central nervous system. nih.gov In vitro studies using cultured rat brain oligodendrocytes have shown that triethyltin is cytotoxic and induces programmed cell death (apoptosis), as evidenced by DNA fragmentation and nuclear condensation. nih.gov This suggests that direct damage to oligodendrocytes contributes to the myelin damage observed in vivo. nih.gov

The neurotoxicity of triethyltin is characterized by the formation of intramyelinic edema, a swelling between the layers of the myelin sheath. cdc.gov While the precise mechanism is not fully established, altered expression of myelin basic protein is an early event. cdc.gov Exposure to triethyltin can lead to a decrease in the amount of stainable myelin and a reduction in the total yield of myelin from the brain. cdc.gov Studies have also shown that environmental chemicals, including certain organotins, can impair the development of oligodendrocytes. news-medical.net

Modulation of Intracellular Calcium Handling in Cells

Alterations in intracellular calcium ([Ca2+]i) homeostasis are a key mechanism in the neurotoxicity of organotin compounds. While much of the research focuses on trimethyltin (TMT), the findings provide a framework for understanding the potential actions of triethyltin. TMT has been shown to induce a marked and sustained elevation in [Ca2+]i in various cell types, including spiral ganglion cells and neuroblastoma cells. nih.govresearchgate.net This increase is attributed to both the influx of extracellular calcium and the release of calcium from intracellular stores. nih.govresearchgate.net

Agents that disrupt intracellular calcium homeostasis, such as the calcium ionophore A23187 and the SERCA inhibitor thapsigargin, have been shown to potently inhibit autophagy, a cellular process for degrading and recycling cellular components. nih.gov This inhibition occurs at the stage of autophagosome formation. nih.gov Given that triethyltin can disrupt mitochondrial function, which is closely linked to calcium signaling, it is plausible that it also impacts intracellular calcium dynamics, contributing to its neurotoxic effects. Dysfunctional oligodendrocytes exposed to heavy metals have been associated with imbalanced intracellular calcium ion concentration. preprints.org

Induction of Cellular Stress Responses

Exposure to triethyltin induces a variety of cellular stress responses. In cultured oligodendrocytes, triethyltin treatment leads to the activation of extracellular signal-regulated kinases 1 and 2 (ERK1,2), which are involved in regulating cell death and survival. nih.gov Furthermore, it causes a redistribution of mitochondria from the cell processes to the area around the nucleus, a disturbance of the mitochondrial membrane potential, and mitochondrial fragmentation. nih.gov

The induction of the small heat shock protein HSP32 (heme oxygenase-1) is another indicator of cellular stress, specifically oxidative stress, in triethyltin-treated oligodendrocytes. nih.gov The neurotoxic effects of triethyltin are also associated with an inflammatory response, with increased expression of pro-inflammatory cytokines observed in affected areas. cdc.gov

Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The biological activity of organotin compounds is fundamentally linked to their interactions with macromolecules like proteins and DNA. As previously discussed, triethyltin binds with high affinity to specific proteins, such as hemoglobin and mitochondrial components. nih.govwho.intethernet.edu.et The binding to mitochondrial proteins is a key factor in its inhibition of oxidative phosphorylation. who.int Analysis of triethyltin binding to rat liver mitochondria has revealed the presence of both high-affinity and low-affinity binding sites. ethernet.edu.et

The interaction of organotin compounds with DNA is considered a potential mechanism for their cytotoxic and anticancer activities. frontiersin.org These interactions can occur through various modes, including intercalation between DNA base pairs or binding to the grooves of the DNA helix. frontiersin.orgijariie.combsmiab.org The specific nature of the interaction is influenced by the groups attached to the tin atom. frontiersin.org While some organotin compounds interact directly with DNA, others may interact with DNA-binding proteins, thereby altering gene expression. bsmiab.org There is also the possibility of forming a DNA-RNA hybrid that interferes with transcription. bsmiab.org

Environmental Transformation and Fate Mechanisms

Pathways of Abiotic Degradation in Environmental Compartments

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For triethyltin (B1234975) benzoate (B1203000), the primary abiotic degradation pathways are photodegradation and hydrolysis.

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. inchem.org This process can be a significant degradation pathway for organotin compounds in surface waters and on terrestrial surfaces. inchem.orgmst.dk The rate of photodegradation is influenced by several factors, including light intensity, the presence of photosensitizing substances, and the turbidity of the water. mst.dk

The kinetics of photodegradation often follow pseudo-first-order models, where the degradation rate is proportional to the concentration of the pollutant. jmaterenvironsci.comjournalajacr.comresearchgate.net The rate constant is influenced by factors such as catalyst loading (in photocatalysis), light intensity, and temperature. jmaterenvironsci.comnih.gov

Table 1: Factors Influencing Photodegradation of Organotin Compounds

FactorEffect on Degradation RateReference
Light Intensity Higher intensity generally increases the rate. nih.gov
Photosensitizers Presence can accelerate photodegradation. inchem.orgmst.dk
Turbidity High turbidity can limit light penetration, slowing the rate. mst.dk
Temperature Increased temperature can enhance reaction kinetics. jmaterenvironsci.com

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolytic stability of organotin compounds is a critical factor in their environmental persistence. Generally, the tin-carbon bond in organotins is relatively stable to hydrolysis under normal environmental pH conditions (pH 5-9). inchem.orgmst.dk Significant hydrolysis of the tin-carbon bond typically occurs only under extreme pH conditions. mst.dk

However, the ester linkage in triethyltin benzoate is susceptible to hydrolysis. This process would cleave the benzoate group from the triethyltin moiety, yielding triethyltin hydroxide (B78521) and benzoic acid. While the tin-carbon bonds of the resulting triethyltin hydroxide would remain intact under typical environmental conditions, the initial hydrolysis of the benzoate ester can alter the compound's solubility and bioavailability. The rate of this hydrolysis is dependent on pH and temperature.

Biotic Transformation by Microorganisms

Biotic transformation, or biodegradation, mediated by microorganisms is a major pathway for the breakdown of organotin compounds in the environment. inchem.orgresearchgate.net Bacteria, fungi, and microalgae have all been shown to degrade various organotins. researchgate.net

The primary mechanism of microbial transformation of organotin compounds is sequential dealkylation. researchgate.net This process involves the stepwise removal of the alkyl groups (in this case, ethyl groups) from the tin atom. For this compound, this would result in the formation of diethyltin (B15495199), followed by monoethyltin, and ultimately inorganic tin. researchgate.netnih.gov Each dealkylation step generally leads to a decrease in the toxicity of the compound. researchgate.net

This degradation can occur under both aerobic and anaerobic conditions, although the relative importance and rates of these processes can vary depending on the specific environmental conditions and microbial communities present. inchem.orginchem.org The rate of biodegradation is influenced by factors such as temperature, oxygen levels, pH, and the availability of other nutrients. mst.dk

A variety of microbial strains have been identified as capable of degrading organotin compounds, particularly the more studied tributyltin (TBT). While specific studies on this compound are limited, the microorganisms that degrade TBT are likely capable of transforming other trialkyltin compounds.

Several genera of bacteria have been shown to be resistant to and capable of degrading TBT, including:

Pseudomonas researchgate.netasm.org

Alcaligenes researchgate.netnih.gov

Klebsiella researchgate.netnih.gov

Aeromonas researchgate.netnih.gov

Enterobacter researchgate.net

Bacillus researchgate.net

Citrobacter researchgate.net

Fungi and microalgae have also been implicated in the biotransformation of organotins. researchgate.net The mechanisms of resistance and degradation can vary among different microorganisms and may involve processes like biosorption to the cell surface, intracellular accumulation, and enzymatic cleavage of the tin-carbon bond. nih.gov

Table 2: Microbial Genera Involved in Organotin Biotransformation

Microbial GenusReference
Pseudomonas researchgate.netasm.org
Alcaligenes researchgate.netnih.gov
Klebsiella researchgate.netnih.gov
Aeromonas researchgate.netnih.gov
Enterobacter researchgate.net
Bacillus researchgate.net
Citrobacter researchgate.net

Sorption Behavior and Distribution in Environmental Matrices

The distribution of this compound in the environment is heavily influenced by its sorption to soil, sediment, and suspended particulate matter. Organotin compounds, particularly the tri-substituted forms, tend to be lipophilic and adsorb strongly to organic matter and sediments. inchem.orgcdc.gov This sorption behavior reduces their concentration in the water column but leads to their accumulation in sediments, which can act as a long-term reservoir for these compounds. inchem.orgmst.dk

The sorption process is influenced by several environmental factors:

Organic Carbon Content: Higher organic carbon content in soil and sediment generally leads to stronger sorption. rivm.nl

pH: The pH of the surrounding water can affect the speciation of the organotin compound and the surface charge of the sorbent material, thereby influencing sorption. pjoes.com

Salinity: In aquatic environments, an increase in salinity can lead to decreased adsorption of organotin compounds onto sediments. pjoes.com

Once sorbed to sediments, the degradation of organotin compounds can be significantly slower, leading to their persistence in the environment for years. inchem.orgmst.dk Desorption from sediments can then act as a continuous source of these compounds to the overlying water column. cdc.gov

Lack of Specific Data Impedes Article Generation on this compound's Environmental Fate

Comprehensive research into the environmental transformation and fate of the chemical compound "this compound" has revealed a significant scarcity of specific scientific data, preventing the creation of a detailed and scientifically accurate article as per the requested outline. While general information on organotin compounds, particularly tributyltin (TBT), is available, specific research findings and quantitative data for this compound are largely absent from the public domain.

The requested article structure necessitated in-depth information on the partitioning of this compound between water and sediments, its binding to suspended particulate matter and dissolved organic carbon, and its bioaccumulation and biotransformation mechanisms in aquatic organisms. This included a mechanistic understanding of uptake and elimination kinetics and the identification of metabolic pathways.

Initial and subsequent targeted searches for this specific information yielded very limited results directly pertaining to this compound. The available literature predominantly focuses on other, more commercially significant or historically studied organotin compounds like TBT. General principles of how organotins behave in the environment can be inferred, but applying these to this compound without specific experimental data would be speculative and would not meet the required standard of scientific accuracy.

The lack of specific data includes, but is not limited to:

Partition Coefficients (Koc, Kd): No specific values for the partitioning of this compound between water and sediment were found.

Binding Affinity: Quantitative data on the binding of this compound to suspended particulate matter and dissolved organic carbon is not available.

Bioaccumulation Factors (BCF): Specific BCF values for this compound in various aquatic organisms have not been documented in the available literature.

Uptake and Elimination Kinetics: Detailed studies on the rates of uptake and elimination of this compound in aquatic life are absent.

Metabolic Pathways: The specific metabolic breakdown products and pathways of this compound within aquatic organisms have not been elucidated.

Due to this critical lack of specific research findings and the unavailability of data to construct the requested data tables, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for "this compound." Any attempt to do so would rely on broad generalizations from other compounds, which would not be scientifically rigorous and would deviate from the user's explicit instructions to focus solely on this compound.

Until more specific research on the environmental fate and transformation of this compound is conducted and published, a detailed article as specified cannot be produced.

Computational and Theoretical Chemistry

Electronic Structure Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govrsc.org It is widely employed to predict molecular properties and has been applied to organotin compounds. researchgate.net

Geometry Optimization and Energetic Stability Analysis

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. qcware.compennylane.ai This process involves systematically adjusting the positions of the atoms and calculating the molecule's energy at each new configuration until a minimum is found. lupinepublishers.com The resulting optimized structure provides key information about bond lengths, bond angles, and dihedral angles. ajol.info

For triethyltin (B1234975) benzoate (B1203000), DFT calculations can be used to determine its most stable three-dimensional structure. The energetic stability of the compound can then be assessed. A lower total energy value for the optimized structure generally indicates greater stability. ajol.info For instance, a study on related metal complexes showed that negative calculated energy parameters are indicative of the stability of the complexes. ajol.info The process of geometry optimization is crucial as an inaccurate geometry can lead to flawed predictions of other molecular properties. pennylane.ai

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgunesp.br These orbitals are key to understanding a molecule's chemical reactivity and electronic properties. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. unesp.br

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and reactivity. numberanalytics.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. numberanalytics.comresearchgate.net For a related compound, calculations using DFT with the B3LYP functional determined a HOMO-LUMO gap of 4.105 eV. researchgate.net The energies of these orbitals provide insight into the electronic transitions within the molecule.

Table 1: Frontier Molecular Orbital Energies for a Related Compound

Computational MethodHOMO Energy (a.u.)LUMO Energy (a.u.)HOMO-LUMO Gap (eV)
DFT/B3LYP-0.04712-0.197994.105
DFT/PBEPBE-0.07537-0.159742.295
HF/3-21G-0.09169-0.313798.340
MP2/3-21G-0.08263-0.306465.980

Data adapted from a study on a related molecular structure. researchgate.net

Electrostatic Potential Surface (EPS) Analysis

Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution around a molecule. chemrxiv.orgmdpi.com It is a valuable tool for predicting how a molecule will interact with other chemical species. chemrxiv.org The MESP map displays regions of negative potential (electron-rich) and positive potential (electron-poor). researchgate.net

In the case of triethyltin benzoate, the MESP would likely show negative potential localized around the oxygen atoms of the benzoate group, indicating these are sites susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, positive potential regions would be expected around the ethyl groups and the tin atom, suggesting these areas are more likely to interact with nucleophiles. This analysis helps in understanding intermolecular interactions and the molecule's reactivity patterns. mdpi.com

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which can then be compared with experimental results for structure validation.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts can be achieved using various computational models, including empirical methods based on databases (like HOSE codes) and quantum mechanical calculations. chemaxon.comacademie-sciences.fr For organotin compounds, both ¹H and ¹³C NMR spectra are crucial for characterization. rsc.org Computational software can simulate these spectra, aiding in the interpretation of experimental data. nmrdb.org

Vibrational Frequencies: Theoretical calculations, often using DFT, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. nih.gov These calculated frequencies can be compared to experimental IR data to confirm the presence of specific functional groups and to validate the computed geometry. nist.gov For instance, the characteristic vibrational frequencies of the carbonyl group in organotin benzoates can be computationally predicted. qau.edu.pk

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. iitm.ac.inbonvinlab.org These simulations provide detailed information about the conformational changes and flexibility of molecules. nih.gov

For this compound, MD simulations could be employed to explore its conformational landscape. This would involve simulating the molecule's dynamic behavior in a given environment (e.g., in a solvent or at a specific temperature) to understand how it folds and what different shapes (conformers) it can adopt. plos.orgnih.gov This is particularly useful for flexible molecules with multiple rotatable bonds, such as the ethyl groups attached to the tin atom.

In Silico Modeling of Ligand-Receptor Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. journalijar.comresearchgate.net This method is extensively used in drug discovery to screen potential drug candidates. semanticscholar.org

In the context of this compound, molecular docking could be used to investigate its potential interactions with biological targets. For example, a study on 4-formyl-2-methoxyphenyl (B587787) benzoate, a related compound, used molecular docking to predict its binding affinity to the COX-1 enzyme. publichealthinafrica.org The simulation identifies the most likely binding pose and calculates a scoring function to estimate the binding affinity. researchgate.net This can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor's active site. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. jocpr.commedcraveonline.com The fundamental premise of QSAR is that the biological effect of a chemical is intrinsically linked to its molecular structure and properties. numberanalytics.com These models are instrumental in drug discovery and toxicology for predicting the efficacy of new chemical entities, thereby prioritizing the synthesis and testing of the most promising candidates. jocpr.commedcraveonline.comnih.gov For organotin compounds like this compound, QSAR studies provide critical insights into the structural features that govern their biological actions. researchgate.net

Research into the QSAR of organotin compounds has revealed that their biological activity, particularly toxicity, is highly dependent on their structure. researchgate.nettandfonline.com Generally, triorganotin compounds, which possess three direct tin-carbon bonds, exhibit the highest cytotoxicity compared to di- and mono-organotin variants. researchgate.net The specific organic groups (R groups) attached to the tin atom and the nature of the fourth substituent (the benzoate group, in this case) also significantly influence the compound's biological profile.

The development of a QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating various molecular descriptors, creating a mathematical model that links the descriptors to the activity, and rigorously validating the model's predictive power. numberanalytics.comresearchgate.netmdpi.com

Research Findings and Molecular Descriptors

QSAR analyses of organotin compounds have consistently identified lipophilicity as a primary determinant of their biological activity. tandfonline.com This suggests that the ability of the compound to partition into and traverse lipid-rich biological membranes is crucial for its mechanism of action. In addition to lipophilicity, other physicochemical and structural descriptors are vital for building robust QSAR models. These descriptors can be broadly categorized as topological, electronic, and steric. numberanalytics.comgavinpublishers.com

A study on the toxicity of various organotins developed a diparametric QSAR model with high predictive capability. tandfonline.com The equation established a relationship between toxicity (expressed as the logarithm, lnT) and two specific molecular connectivity indices (MCIs), which are topological descriptors. tandfonline.com

Example of a QSAR Equation for Organotin Toxicity: lnT = 1.716 + 1.291V - 0.449CT* tandfonline.com

In this model, 'V' and 'CT*' represent specific, corrected topological indices that describe the molecule's structure. The high correlation coefficient (r = 0.9793) indicates a strong relationship between these structural descriptors and the observed toxicity. tandfonline.com

Another area where QSAR has been applied to organotins is in predicting their anticancer activity. For instance, 3-D QSAR studies using Comparative Molecular Field Analysis (CoMFA) have been conducted on organotin derivatives. nih.gov CoMFA models evaluate the steric and electrostatic fields around the molecules to predict their interaction with biological targets. chimia.ch Studies on dibenzyltin(IV) and tributyltin(IV) derivatives, which are structurally related to triethyltin compounds, have generated CoMFA models with good predictive power for cytotoxicity against various human cancer cell lines. nih.govnih.gov These studies underscore the importance of the three-dimensional shape and electronic properties of the molecule in determining its biological efficacy. nih.gov

The table below summarizes the types of molecular descriptors frequently employed in QSAR studies of organotin compounds and their relevance.

Descriptor TypeExamplesSignificance in Biological Efficacy
Lipophilic LogP (Octanol-Water Partition Coefficient)Governs the compound's ability to cross cell membranes and distribute into tissues. A key factor in the toxicity of organotins. tandfonline.comgavinpublishers.com
Topological Molecular Connectivity Indices (MCIs), Wiener IndexEncodes information about the size, shape, and degree of branching in the molecule's structure. tandfonline.comgavinpublishers.com
Electronic Atomic Charges, Dipole Moment, Electronic EnergyDescribes the electronic aspects of the molecule, influencing how it interacts with biological receptors or participates in chemical reactions. gavinpublishers.comdovepress.com
Steric / 3D Molecular Surface Area, Volume, CoMFA/CoMSIA FieldsRelates to the size and shape of the molecule in three-dimensional space, which is crucial for binding to target sites like enzymes or proteins. nih.govnih.gov

The predictive ability of a QSAR model is typically assessed using statistical metrics such as the correlation coefficient (r² or R²) for the training set and the cross-validated correlation coefficient (q² or Q²). nih.govdovepress.com A high value for these parameters indicates a robust and predictive model. For example, CoMFA models for dibenzyltin(IV) derivatives showed high r² and cross-validated r² values, signifying good predictive capability for cytotoxicity. nih.gov

The data table below presents findings from a QSAR study on the cytotoxicity of a series of tributyltin(IV) benzoates against various human tumor cell lines, demonstrating the application of these models in assessing biological efficacy. nih.gov

Cell LineCancer TypeQSAR Model Findings
MCF-7 Mammary CarcinomaModels showed good predictive power for cytotoxic activity. nih.govnih.gov
WiDr Colon CarcinomaModels successfully correlated structural features with cytotoxic effects. nih.govnih.gov
A498 Renal CancerQSAR studies aided in understanding the structure-activity relationship for cytotoxicity. nih.gov
H226 Non-small-cell Lung CancerThe models helped to explain the good activity of the compounds despite significant steric bulk. nih.gov

Comparative Analysis of Triorganotin Benzoates

Influence of Alkyl/Aryl Substituents on Structural Motifs and Coordination Chemistry

The organic substituents on the tin atom significantly influence the resulting structural motifs of triorganotin benzoates. These structures can range from monomeric to polymeric forms. uzh.chmdpi.com

For instance, triorganotin(IV) complexes with methyl and butyl substituents, such as trimethyltin (B158744) and tributyltin benzoates, often exhibit polymeric structures in the solid state. uzh.chresearchgate.netresearchgate.net In these arrangements, the carboxylate ligand bridges adjacent tin centers, leading to a five-coordinate, trigonal bipyramidal geometry around the tin atom. uzh.chresearchgate.netresearchgate.net The three organic groups typically occupy the equatorial positions, while oxygen atoms from the bridging carboxylate ligands occupy the axial positions. researchgate.net However, in solution, these polymeric structures tend to break down into monomeric, four-coordinate tetrahedral species. researchgate.netcapes.gov.br

Conversely, bulkier substituents like phenyl or cyclohexyl groups on the tin atom sterically hinder the formation of polymeric chains. capes.gov.br As a result, compounds like triphenyltin (B1233371) benzoate (B1203000) are often monomeric in the solid state, adopting a distorted tetrahedral geometry. uzh.chcapes.gov.br In this configuration, the tin atom is four-coordinate, bonded to three organic groups and one oxygen atom from the benzoate ligand. uzh.chresearchgate.net

Correlating Substituent Effects with Spectroscopic Signatures

The structural differences arising from the various alkyl and aryl substituents are reflected in the spectroscopic data of triorganotin benzoates, particularly in their NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra.

NMR Spectroscopy: ¹¹⁹Sn NMR spectroscopy is a powerful tool for determining the coordination number of the tin atom in these compounds. tubitak.gov.tr A significant upfield shift in the ¹¹⁹Sn chemical shift is typically observed when the coordination number of the tin atom increases from four to five or higher. tubitak.gov.tr

Four-coordinate triorganotin compounds, such as triphenyltin benzoate in non-coordinating solvents, generally show ¹¹⁹Sn chemical shifts in the range of -40 to -120 ppm. capes.gov.br

Five-coordinate compounds, which are often formed by trialkyltin benzoates in the solid state or in the presence of coordinating solvents, exhibit ¹¹⁹Sn chemical shifts in a more upfield range, typically between -180 and -260 ppm. capes.gov.br

The coupling constants, such as ¹J(¹¹⁹Sn-¹³C), also provide valuable structural information. For four-coordinate triphenyltin compounds, these values are typically in the range of 550–660 Hz, while for five-coordinate species with the phenyl groups in the equatorial plane, the coupling constants are larger, ranging from 750–850 Hz. capes.gov.br

IR Spectroscopy: The stretching frequencies of the carboxylate group (COO) in the IR spectrum can indicate its coordination mode. The difference (Δν) between the asymmetric (νasym) and symmetric (νsym) stretching frequencies of the COO group can help distinguish between monodentate, bidentate, and bridging coordination.

Comparative Biological Activity Profiles Across Different Triorganotin Benzoates

The biological activity of triorganotin compounds is highly dependent on the nature of the organic groups attached to the tin atom. nih.govmdpi.com Generally, the toxicity of triorganotin compounds follows the order: triorganotins > diorganotins > monoorganotins. academicjournals.org

Studies have consistently shown that the type of alkyl or aryl substituent on the tin atom significantly influences the cytotoxicity and antiproliferative effects of triorganotin benzoates.

Tributyltin derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. mdpi.com For instance, tributyltin 2-[4-(dimethylamino)phenylazo]benzoate (TBTA) was found to be more toxic and hemolytically active than its triphenyltin analogue (TPhTA). nih.gov The higher toxicity of TBTA is attributed to the ability of its hydrophobic butyl chains to penetrate deeper into the lipid bilayer of cell membranes compared to the bulkier phenyl groups of TPhTA. nih.govresearchgate.net

Triphenyltin benzoates have also shown significant anticancer activity, in some cases superior to conventional chemotherapy drugs like cisplatin. researchgate.netnih.gov Their cytotoxicity is influenced by the substituents on the benzoate ligand as well. nih.gov

The general trend for the influence of the organic group on toxicity is often cited as tri-n-alkyltins being the most active, with the order of toxicity for different alkyl groups varying depending on the organism. mdpi.com Compounds with aryl groups are generally considered less toxic than those with alkyl groups. mdpi.com

Below is a table summarizing the comparative cytotoxicity of different triorganotin benzoates.

Compound ClassExampleRelative CytotoxicityReference
Trialkyltin Benzoates Tributyltin 2-[4-(dimethylamino)phenylazo]benzoate (TBTA)Higher nih.gov
Triaryltin Benzoates Triphenyltin 2-[4-(dimethylamino)phenylazo]benzoate (TPhTA)Lower than TBTA nih.gov
Trialkyltin Benzoates Tributyltin BenzoateHigh who.int
Triaryltin Benzoates Triphenyltin BenzoateHigh, sometimes superior to cisplatin researchgate.netnih.gov

The mechanisms through which triorganotin benzoates exert their cytotoxic effects are complex and can vary depending on the specific compound. However, several key pathways have been identified.

A primary mechanism involves the induction of apoptosis , or programmed cell death. nih.gov This can be triggered through multiple routes:

Mitochondrial Dysfunction: Triorganotin compounds are known to target mitochondria, leading to swelling, disruption of the mitochondrial membrane potential, and the release of cytochrome c. nih.gov This, in turn, activates the caspase cascade, a key component of the apoptotic pathway. researchgate.net

Oxidative Stress: These compounds can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage, which can also trigger apoptosis. nih.gov

DNA Interaction: While not their primary mode of action like platinum-based drugs, some organotin compounds can interact with DNA, either through intercalation or groove binding, contributing to their biological potency. mdpi.comnih.gov

Enzyme Inhibition: Triorganotin compounds have been shown to inhibit enzymes like thioredoxin reductase, which is often overexpressed in cancer cells. nih.gov

The specific pathway can differ between compounds. For example, the binding of triphenyltin compounds to proteins is often directed towards specific sulfhydryl groups, whereas dibutyltin (B87310) compounds show less specific binding. researchgate.net

Comparative Environmental Persistence and Degradation Rates

The environmental fate of triorganotin benzoates is a significant concern due to their toxicity. Their persistence and degradation rates are influenced by the organic substituents and environmental conditions.

Triorganotin compounds, in general, are persistent in the environment, particularly in sediments where they can have half-lives of several years. pic.intmst.dk The degradation of these compounds primarily occurs through the sequential removal of the organic groups from the tin atom, a process known as dealkylation or dearylation. This can happen through both biotic (biodegradation) and abiotic (photodegradation) processes. mst.dk

Biodegradation: The rate of biodegradation is dependent on factors such as temperature, oxygen levels, and the microbial population present. mst.dk

Photodegradation: Ultraviolet (UV) light can also break down organotin compounds. who.int The rate of photodegradation can be influenced by the presence of other substances in the environment, such as microplastics, which can either enhance or inhibit the process. researchgate.netnih.gov

Generally, triphenyltin compounds are thought to have environmental half-lives ranging from a few days to around 140 days under various conditions. who.int Tributyltin compounds are also known for their persistence in the environment. pic.intresearchgate.net The degradation of organotin compounds in water is generally not considered to be rapid. canada.ca

The table below provides a general comparison of the environmental persistence.

Compound ClassGeneral PersistenceKey Degradation PathwaysReference
Trialkyltin (e.g., Tributyltin) Persistent, especially in sedimentsBiodegradation, Photodegradation pic.intmst.dk
Triaryltin (e.g., Triphenyltin) Can have half-lives of up to 140 daysBiodegradation, Photodegradation who.int

Future Research Directions and Methodological Advances

Development of Advanced Analytical Techniques for Trace Detection and Speciation

The accurate detection and speciation of organotin compounds at trace levels in various environmental matrices are critical for monitoring their distribution, fate, and toxicity. While traditional methods like gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) have been instrumental, future research is focused on overcoming their limitations and improving performance. sciex.comanalchemres.orgsciex.com

A significant challenge in the GC-based analysis of polar organotin compounds is the necessity of a derivatization step to increase their volatility and thermal stability. analchemres.org This process can be time-consuming and introduce potential sources of error. eurofins.com.au Therefore, a key research direction is the development of direct analysis methods. Recent advancements include innovative solvent mixtures and optimized chromatographic conditions that allow for the analysis of underivatized organotin compounds by GC-tandem mass spectrometry (GC-MS/MS), which simplifies sample preparation and improves efficiency. analchemres.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred technique, as it often circumvents the need for derivatization, simplifying the analytical workflow. sciex.comsciex.com Future efforts will likely focus on enhancing the sensitivity and selectivity of LC-MS/MS methods for triethyltin (B1234975) benzoate (B1203000) and its degradation products. This includes the development of more effective stationary phases for chromatographic separation and the use of high-resolution mass spectrometry (HRMS) for unambiguous identification.

Furthermore, speciation analysis, which distinguishes between different organotin species (e.g., mono-, di-, and tri-substituted forms), is essential because the toxicity of these compounds varies significantly with the number and nature of the organic substituents. eurofins.com.auarpat.toscana.ittandfonline.com Hyphenated techniques such as LC-inductively coupled plasma-mass spectrometry (LC-ICP-MS) offer excellent sensitivity and specificity for speciation analysis, eliminating the need for derivatization. eurofins.com.au Future research will likely involve the refinement of these methods for routine monitoring of triethyltin benzoate and other organotins in complex samples like sediments and biological tissues. arpat.toscana.it

Analytical TechniqueAdvantagesFuture Research Focus
GC-MS/MS High sensitivity and resolutionDevelopment of methods for underivatized compounds to simplify sample preparation. analchemres.org
LC-MS/MS No derivatization required, suitable for polar compoundsEnhancement of sensitivity and selectivity through advanced column chemistries and HRMS. sciex.comsciex.com
LC-ICP-MS Excellent for speciation analysis, high sensitivityMethod refinement for routine analysis in complex environmental and biological matrices. eurofins.com.au
Stir Bar Sorptive Extraction (SBSE) Simplified pretreatment, reduced sample volumeFurther development for ultra-trace analysis of organotins in aqueous samples. jst.go.jp

Integration of Omics Technologies in Mechanistic Biological Studies

Understanding the precise molecular mechanisms underlying the biological effects of this compound is crucial for assessing its risk and potential therapeutic applications. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to elucidate these mechanisms.

Proteomics , the large-scale study of proteins, can identify protein targets of this compound and characterize alterations in protein expression and post-translational modifications. For instance, studies on other organotin compounds have shown that they can interfere with the function of the proteasome, a critical cellular machinery for protein degradation. nih.gov This interference leads to the accumulation of damaged or unneeded proteins, which can trigger various adverse cellular effects. nih.gov Future proteomic studies on this compound could pinpoint specific protein interactions and pathway perturbations, such as the inhibition of key enzymes or the disruption of protein complexes. Untargeted proteomic profiling has been used to study the effects of organotin derivatives on parasitic organisms, revealing changes in protein expression related to vital cellular functions. nih.gov

Metabolomics , the comprehensive analysis of small-molecule metabolites, can provide a snapshot of the metabolic state of a cell or organism following exposure to this compound. A study on the metabolomic responses of the marine organism Haliotis diversicolor to tributyltin (TBT) and triphenyltin (B1233371) (TPT) revealed significant disturbances in energy metabolism, osmotic balance, and oxidative stress. nih.gov This approach identified potential biomarkers of organotin exposure. nih.gov Applying metabolomics to this compound could reveal specific metabolic pathways that are disrupted, offering insights into its mode of action and potential biomarkers for exposure and effect.

The integration of multiple omics datasets (multi-omics) will provide a more holistic understanding of the biological impact of this compound. For example, combining proteomics and metabolomics can link changes in protein expression to alterations in metabolic pathways, providing a more complete picture of the cellular response. mdpi.com

Omics TechnologyApplication in this compound ResearchPotential Insights
Proteomics Identification of protein binding partners and expression changes.Elucidation of molecular targets and disrupted cellular processes (e.g., proteasome inhibition). nih.govnih.gov
Metabolomics Profiling of endogenous small-molecule metabolites.Identification of altered metabolic pathways and biomarkers of exposure and toxicity. nih.gov
Multi-omics Integrated analysis of data from proteomics, metabolomics, etc.A systems-level understanding of the mechanisms of action and adverse outcome pathways. mdpi.com

Green Chemistry Approaches for Sustainable Synthesis of Organotin Compounds

The synthesis of organotin compounds, including this compound, has traditionally involved methods that may not align with the principles of green chemistry. Future research is increasingly focused on developing more sustainable and environmentally friendly synthetic routes.

One promising approach is the use of microwave-assisted synthesis . This technique can significantly reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating methods. rsc.orgsciengine.comnih.gov The microwave-assisted synthesis of various organotin complexes, including those with carboxylate ligands, has been successfully demonstrated, suggesting its applicability to the synthesis of this compound. nih.govorientjchem.org This method often leads to cleaner reactions with fewer byproducts, minimizing waste. researchgate.net

The development of solvent-free reaction conditions is another key area of green chemistry. Performing reactions in the absence of volatile organic solvents reduces environmental pollution and simplifies product purification. orientjchem.org The synthesis of some organotin carboxylates has been achieved under solvent-free conditions, highlighting the potential for greener manufacturing processes.

Furthermore, the principles of atom economy , which aim to maximize the incorporation of all starting materials into the final product, will guide the design of new synthetic pathways. This can be achieved through the use of catalytic reactions and the design of one-pot, multi-component reactions that reduce the number of synthetic steps and the amount of waste generated. rsc.org The synthesis of organotin benzoates via the reaction of aryl bromides with bis(tri-n-butyltin) oxide is an example of a synthetic route that can be optimized for improved sustainability. orientjchem.org

Green Chemistry ApproachAdvantages for Organotin Synthesis
Microwave-Assisted Synthesis Reduced reaction times, higher yields, lower energy consumption. rsc.orgsciengine.comnih.govresearchgate.net
Solvent-Free Reactions Reduced use of hazardous solvents, minimized waste, simplified purification. orientjchem.org
Catalysis and Atom Economy Increased efficiency, reduced byproducts, better resource utilization.
Use of Renewable Feedstocks Reduced reliance on fossil fuels and increased sustainability.

Rational Design and Synthesis of New Organotin Benzoate Architectures with Tailored Properties

The rational design and synthesis of new organotin benzoate architectures with specific, tailored properties represent a significant frontier in materials science and medicinal chemistry. By modifying the organic substituents on both the tin atom and the benzoate ligand, it is possible to fine-tune the compound's physical, chemical, and biological properties.

Computational methods, such as Density Functional Theory (DFT) , are becoming increasingly powerful tools for the rational design of new materials. gatech.edu These methods can be used to predict the structures, electronic properties, and stability of novel organotin compounds before they are synthesized in the laboratory. gatech.edu This in silico approach can guide the design of organotin benzoates with desired characteristics, such as specific coordination geometries around the tin atom, which can influence their reactivity and biological activity. nih.gov

A key area of research is the synthesis of organotin benzoates with enhanced biological activity, such as anticancer or antimicrobial properties. By systematically varying the substituents on the benzoate ring, it is possible to modulate the compound's lipophilicity and its ability to interact with biological targets. nih.gov The synthesis of organotin carboxylates with heterocyclic substituents has been explored to create compounds with novel structural motifs and biological activities. researchgate.net

In the realm of materials science, the design of organotin polyesters and other polymeric materials containing organotin benzoate moieties is an active area of research. gatech.edu These materials may possess unique properties, such as high dielectric constants or specific thermal stabilities, making them suitable for applications in electronics and as advanced polymers. gatech.edu The synthesis of organotin carboxylate maleimide (B117702) monomers and their subsequent polymerization opens up possibilities for creating novel functional copolymers. researchgate.net

The synthesis of new triorganotin(IV) compounds with various aromatic carboxylate ligands has been shown to result in molecules with pro-apoptotic mechanisms against cancer cells. nih.gov This highlights the potential for designing organotin benzoates as targeted therapeutic agents.

Design StrategyObjectiveExample Application
Computational Modeling (DFT) Predict structure and properties of new compounds. gatech.eduDesign of organotin polyesters with specific dielectric properties. gatech.edu
Ligand Modification Tune biological activity and physicochemical properties. nih.govSynthesis of organotin benzoates with enhanced anticancer activity. nih.gov
Polymer Functionalization Create novel materials with unique characteristics.Development of organotin-containing copolymers for advanced applications. researchgate.net
Supramolecular Assembly Control the formation of specific architectures (e.g., polymers, macrocycles).Synthesis of coordination polymers with defined structural motifs. researchgate.net

Q & A

Q. How can interdisciplinary approaches enhance this compound research?

  • Methodology : Integrate synthetic chemistry with computational toxicology (e.g., QSAR models) to predict bioactivity. Collaborate with environmental scientists to assess ecotoxicological impacts using mesocosm experiments. Cross-validate findings via multi-institutional consortia to ensure robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.